N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3]thiazole core. Key structural elements include:
- 4-Methoxyphenyl substituent at position 6: Contributes to electronic effects (electron-donating methoxy group) and may influence target binding.
- Methyl group at position 3: Reduces steric hindrance while modulating electronic properties.
Properties
IUPAC Name |
N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-13-18(19(24)21-15-6-4-3-5-7-15)26-20-22-17(12-23(13)20)14-8-10-16(25-2)11-9-14/h8-12,15H,3-7H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOADOWFMTFIQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of a compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions can produce the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazole derivatives, including N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, as anticancer agents . Compounds with imidazole rings have been shown to exhibit a wide range of pharmacological activities, including:
- Inhibition of Tubulin Polymerization : Imidazole derivatives have demonstrated the ability to inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, some compounds in this class have shown IC50 values in the low nanomolar range against various cancer cell lines such as HCT-15 and HeLa cells .
- Apoptotic Induction : These compounds can induce apoptosis in cancer cells by activating specific pathways that lead to programmed cell death. For example, structural modifications in imidazole compounds have been linked to enhanced anticancer activity through increased apoptosis in tumor cells .
Table 1: Anticancer Activity of Imidazole Derivatives
| Compound Name | Cell Line Tested | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 6 | HCT-15 | 80 | Tubulin inhibition |
| Compound 7 | HeLa | 100 | Apoptosis induction |
| This compound | MDA-MB-468 | TBD | TBD |
Antibacterial and Antiviral Properties
Imidazole derivatives are also being investigated for their antibacterial and antiviral properties. The structural features of this compound may contribute to its efficacy against pathogenic microorganisms.
- Mechanism of Action : The compound may disrupt microbial cell wall synthesis or interfere with nucleic acid synthesis in bacteria and viruses. This mechanism is common among many imidazole-containing compounds that target microbial growth pathways .
Neuropharmacological Applications
The compound is being explored for potential applications in neuropharmacology , particularly as a modulator of neurotransmitter systems.
- Dopamine D3 Receptor Modulation : Some studies suggest that imidazole derivatives can act as antagonists or partial agonists at the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders. This modulation could provide therapeutic benefits for conditions such as schizophrenia and addiction .
Case Studies and Research Findings
Several case studies have documented the pharmacological effects of imidazole derivatives:
- A study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models without causing weight loss in treated animals, indicating a favorable therapeutic index .
- Another research highlighted the synthesis and biological evaluation of various imidazole derivatives, showing promising results for anticancer activity and low toxicity profiles in preliminary tests .
Mechanism of Action
The mechanism of action of N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit COX-2 enzymes, reducing inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
*Estimated logP based on structural similarity to G677-0184 .
Key Observations:
- Lipophilicity : The cyclohexyl carboxamide in the target compound likely increases logP compared to aryl-substituted analogs (e.g., G677-0184 with logP 5.17) .
- Bioactivity :
- Anti-tubulin activity is prominent in analogs with aryl-methoxy groups (e.g., G677-0184, compounds), suggesting the target compound may share this mechanism .
- Antitubercular activity in compound 4i () highlights the role of electron-withdrawing groups (e.g., nitrofuran) in targeting Mycobacterium tuberculosis.
Notes
highlights the imidazothiazole core’s versatility in diverse applications, including antiradical activity .
Biological Activity
N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound belonging to the class of imidazo-thiazole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by various studies.
Anticancer Activity
Research has indicated that imidazo-thiazole derivatives exhibit significant anticancer properties. The structure-activity relationship (SAR) suggests that the presence of specific substituents enhances the cytotoxicity against various cancer cell lines.
Key Findings:
- In vitro studies : The compound has shown potent activity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, related compounds have demonstrated IC50 values as low as 1.61 µg/mL in certain assays .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase . This mechanism is critical for disrupting cancer cell division.
Antimicrobial Activity
Imidazo-thiazole derivatives are also recognized for their antimicrobial properties.
Research Insights:
- Broad-spectrum activity : Studies have shown that related compounds exhibit significant antifungal and antibacterial activities against pathogens such as Candida albicans and Staphylococcus aureus .
- Structure-activity correlations : The presence of electron-donating groups like methoxy on the phenyl ring has been linked to enhanced antimicrobial efficacy .
Pharmacological Profiles
The pharmacological profiles of this compound extend beyond anticancer and antimicrobial activities.
Additional Activities:
- Anticonvulsant Properties : Some derivatives have shown promise as anticonvulsants, with studies indicating significant protection against seizure models .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties in various preclinical models, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
Several studies highlight the biological activities of imidazo-thiazole derivatives:
- Anticancer Study : A study investigated a series of thiazole-based compounds, revealing that modifications at the 4-position of the phenyl ring significantly increased cytotoxicity against breast cancer cells .
- Antimicrobial Evaluation : Another research effort focused on synthesizing thiazole derivatives and assessing their antimicrobial activity against a panel of bacterial strains. The results showed that specific substitutions led to enhanced efficacy against resistant strains .
Q & A
Q. What are the established synthetic routes for N-cyclohexyl-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide, and what reaction conditions optimize yield?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of precursors (e.g., thiazole or imidazole derivatives) to form the imidazo[2,1-b]thiazole core.
- Step 2 : Functionalization via coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) or amidation to attach the cyclohexanecarboxamide group . Key reagents include palladium catalysts (for cross-coupling), lithium aluminum hydride (LiAlH₄) for reductions, and dimethylformamide (DMF) as a solvent. Reaction temperatures range from 60–120°C, with yields optimized by controlling stoichiometry and purification via column chromatography .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with characteristic peaks for the methoxyphenyl (δ 3.8 ppm for OCH₃) and cyclohexyl groups (δ 1.2–2.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 410.15 for C₂₂H₂₄N₃O₂S) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles, critical for confirming the imidazo-thiazole fused ring system .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Staphylococcus aureus and Escherichia coli .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to measure IC₅₀ values .
- Antioxidant Potential : DPPH radical scavenging assays, where analogs with phenolic substituents show >90% inhibition at 100 μM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
